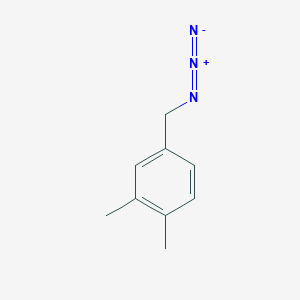

3,4-Dimethylbenzyl azide

Description

Significance of Organic Azides in Modern Chemical Synthesis

Organic azides have become indispensable tools in modern chemical synthesis due to their diverse reactivity and utility. nih.govwiley.com They are high-energy molecules that, despite their energetic nature, exhibit remarkable stability under many reaction conditions, including acidic and basic environments. baseclick.eu This stability allows for their incorporation at early stages of complex synthetic routes. baseclick.eu

A primary application of organic azides is their role as precursors to amines. wikipedia.org The azide (B81097) group can be efficiently reduced to a primary amine, making it an effective "masked" amino group. wiley.comwikipedia.org This transformation is often achieved through methods like the Staudinger ligation or catalytic hydrogenation. baseclick.euwikipedia.org

Perhaps the most prominent role of organic azides in recent years has been in the realm of "click chemistry," a concept for which the 2022 Nobel Prize in Chemistry was awarded. baseclick.eu The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable 1,2,3-triazole ring is a cornerstone of this field. nih.govwikipedia.org The copper(I)-catalyzed version of this reaction (CuAAC) is particularly noteworthy for its high efficiency, regioselectivity, and biocompatibility, enabling its use in complex biological systems for applications like bioconjugation and labeling of biomolecules. baseclick.eu

Beyond these applications, organic azides participate in a variety of other important transformations, including:

Aza-Wittig reaction : Reaction with phosphines to form iminophosphoranes, which can then react with carbonyl compounds. nih.govkit.edu

Curtius rearrangement : Thermal or photochemical rearrangement of acyl azides to isocyanates. kit.edu

Schmidt rearrangement : Reaction with carbonyl compounds in the presence of acid to yield amides or tetrazoles. nih.gov

Nitrene chemistry : Thermal or photochemical decomposition to generate highly reactive nitrene intermediates, which can undergo various insertion or addition reactions. wiley.comkit.edu

The versatility of organic azides has positioned them at the intersection of chemistry, biology, materials science, and medicine, where they are used in drug discovery, polymer chemistry, and the synthesis of energetic materials. nih.govwiley.comkit.edu

Overview of Benzyl (B1604629) Azide Derivatives as Versatile Synthetic Building Blocks

Benzyl azide derivatives, which feature the azido (B1232118) group attached to a benzylic carbon, are particularly valuable building blocks in organic synthesis. The presence of the aromatic ring allows for a wide range of substitutions, enabling fine-tuning of the electronic and steric properties of the molecule. This versatility makes them key intermediates in the synthesis of a diverse array of compounds. acs.orgnih.govrsc.org

These derivatives are frequently employed in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and other biologically active molecules. rsc.org For instance, they are common starting materials in cycloaddition reactions to generate triazoles, tetrazoles, and other heterocyclic systems. rsc.orgbeilstein-journals.org The ability to introduce various substituents on the phenyl ring provides a straightforward method to create libraries of compounds for drug discovery and materials science applications.

The reactivity of the benzylic position can also be exploited. For example, the benzylic protons can be involved in reactions, and the aromatic ring can be functionalized through electrophilic aromatic substitution, further expanding the synthetic utility of these building blocks.

Influence of Aromatic Substitution Patterns on Azide Reactivity and Structure, with Specific Focus on Dimethylbenzyl Azides (e.g., 3,4-Dimethylbenzyl Azide)

The electronic nature and position of substituents on the aromatic ring of benzyl azides significantly influence their reactivity and structure. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the azide moiety and the benzylic carbon, thereby affecting reaction rates and, in some cases, reaction pathways. nih.govresearchgate.net

For instance, in nucleophilic aromatic substitution reactions, the presence of strong electron-withdrawing groups ortho or para to a leaving group dramatically accelerates the reaction. masterorganicchemistry.com Conversely, in electrophilic aromatic substitution, electron-donating groups increase the rate of reaction. masterorganicchemistry.com In the context of cycloaddition reactions, the electronic properties of the substituents on the benzyl azide can influence the rate of the reaction. An electron-withdrawing group on the azide can decrease the yield in certain multicomponent reactions. nih.gov

The azide group itself has been shown to exhibit "chameleonic" electronic behavior. purdue.eduresearchgate.net It can act as an inductively withdrawing group, while its ability to act as a resonance donor depends on the electronic demands of the rest of the molecule. purdue.eduresearchgate.net

In the case of This compound , the two methyl groups on the aromatic ring are electron-donating. This has several implications for its reactivity:

The increased electron density on the aromatic ring can influence its participation in reactions where the ring itself is a reactant.

The electron-donating nature of the methyl groups can subtly affect the electronic properties of the azide group, potentially influencing its reactivity in cycloaddition reactions.

Properties

IUPAC Name |

4-(azidomethyl)-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-7-3-4-9(5-8(7)2)6-11-12-10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQKVZVSSPDKIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3,4 Dimethylbenzyl Azide Transformations

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

3,4-Dimethylbenzyl azide (B81097) is an important building block in the synthesis of 1,2,3-triazoles via 1,3-dipolar cycloaddition reactions. This class of reactions, popularized by the advent of "click chemistry," involves the reaction of an azide with an alkyne. organic-chemistry.org The process is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. nih.govnih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the most prominent method for synthesizing 1,2,3-triazoles from azides like 3,4-dimethylbenzyl azide. nih.gov This reaction is significantly accelerated compared to the uncatalyzed thermal variant and exhibits remarkable control over the product's stereochemistry. organic-chemistry.orgnih.gov

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an unsymmetrical alkyne typically yields a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. organic-chemistry.orgnih.gov In contrast, the copper(I)-catalyzed pathway, involving this compound and a terminal alkyne, exclusively produces the 1,4-disubstituted regioisomer. organic-chemistry.orgrsc.org

The mechanism proceeds not through a concerted cycloaddition but via a stepwise process involving a copper acetylide intermediate. nih.gov The terminal nitrogen of the azide attacks the internal carbon of the copper acetylide, leading to a six-membered copper metallacycle. Subsequent ring contraction and protonolysis yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the catalyst, ensuring high regioselectivity. organic-chemistry.org This controlled outcome is a key reason for the widespread adoption of CuAAC in various fields, including medicinal chemistry and materials science. rsc.org

The efficacy of the CuAAC reaction hinges on the catalytic system and reaction conditions. The active catalyst is the copper(I) ion. organic-chemistry.org Catalytic systems are typically generated in one of two ways: directly from a Cu(I) salt, such as copper(I) iodide (CuI) or bromide (CuBr), or by the in situ reduction of a Cu(II) salt, like copper(II) sulfate (B86663) (CuSO₄), using a reducing agent, most commonly sodium ascorbate. organic-chemistry.orgbeilstein-journals.orgmdpi.com The use of Cu(II)/ascorbate is particularly popular due to the higher stability of Cu(II) salts and the ability to perform the reaction under aqueous, aerobic conditions. organic-chemistry.orgnih.gov

A variety of solvents can be employed, with mixtures of water and organic solvents like t-butanol, DMSO, or acetonitrile (B52724) being common. organic-chemistry.orgmdpi.comorganic-chemistry.org The addition of ligands, such as phosphines or nitrogen-based ligands like tris-(benzyltriazolylmethyl)amine (TBTA), can stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction. nih.govbeilstein-journals.org Reactions are often run at room temperature and are generally complete within hours, yielding clean products that can often be isolated by simple filtration. organic-chemistry.orgresearchgate.net

| Copper Source | Reducing Agent/Ligand | Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|---|

| CuSO₄·5H₂O | Sodium Ascorbate | H₂O/t-BuOH | Room Temperature | Classic, highly reliable conditions, tolerant to many functional groups. | beilstein-journals.org |

| CuI | DIPEA/HOAc | Not specified | Not specified | Acid-base jointly promoted system to accelerate conversion and buffer basicity. | organic-chemistry.org |

| CuI | Amine-functionalized azoaromatic complex | Water | Room Temperature | Achieves high turnover numbers with ppm levels of catalyst. | researchgate.net |

| CuI | Pyridinyl-triazole ligand | Not specified | Room Temperature | High efficiency with low catalyst loadings and short reaction times. | researchgate.net |

| Cu₂O nanoparticles | PVP (stabilizer) | Glycerol | 100 °C | Quasi-homogeneous system with complete 1,4-regioselectivity. | mdpi.com |

Metal-Free Cycloaddition Variants

While CuAAC is highly effective, the potential cytotoxicity of residual copper has prompted the development of metal-free alternatives, particularly for biological applications. d-nb.info The most prominent of these is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). d-nb.infonih.gov

SPAAC utilizes a cycloalkyne, typically a derivative of cyclooctyne (B158145), which possesses significant ring strain. d-nb.info This strain lowers the activation energy of the cycloaddition reaction with an azide, like this compound, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst. d-nb.infochemrxiv.org The reaction between cyclooctyne and an azide was first reported in 1961 and later developed into a powerful bioorthogonal ligation tool. d-nb.info Other metal-free methods include organizing azide and alkyne monomers in the solid state to control regioselectivity or using highly activated systems like enolates. rsc.orgnih.gov These strategies circumvent the need for metal catalysts, expanding the scope of azide-alkyne cycloadditions. beilstein-journals.org

Thermally Induced Reactions and Decomposition Pathways

When subjected to sufficient thermal energy, this compound undergoes decomposition, primarily characterized by the loss of the terminal nitrogen atoms as dinitrogen gas (N₂). This process is a common feature of organic azides and serves as a route to generate highly reactive intermediates. acs.org

Pyrolysis and Nitrogen Extrusion Mechanisms

The thermal decomposition, or pyrolysis, of benzyl (B1604629) azides proceeds through the extrusion of a molecule of nitrogen (N₂). acs.orgresearchgate.net This is generally the rate-determining step, with reported activation barriers for simple alkyl azides in the range of 38–40 kcal/mol. acs.org The initial extrusion of N₂ generates a highly reactive singlet benzylic nitrene intermediate. rsc.orgresearchgate.net

This nitrene is not typically isolated but rapidly rearranges to a more stable product. acs.org For alkyl and aralkyl azides, the most common rearrangement pathway is a 1,2-hydride shift, which, in the case of this compound, would lead to the formation of the corresponding imine, 3,4-dimethylbenzenemethanimine. acs.orgrsc.orgacs.org Computational studies on prototypical alkyl azides suggest that this stepwise mechanism (N₂ extrusion followed by rearrangement) is favored over a concerted mechanism where N₂ loss and the 1,2-H shift occur simultaneously. rsc.orgresearchgate.net At very high temperatures, further decomposition of the resulting imine can occur. acs.orgacs.org

Formation of Intermediate Nitrenes and Subsequent Rearrangements (e.g., Benzenemethanimine)

The thermal or photochemical decomposition of organic azides, including this compound, is known to proceed through the formation of a highly reactive nitrene intermediate with the concurrent extrusion of molecular nitrogen. This process is a key step in understanding the subsequent chemical transformations.

The decomposition of benzyl azides, in general, has been shown to yield benzenemethanimine (an imine) via a 1,2-hydride shift from the benzylic carbon to the nitrogen atom of the intermediate nitrene. This rearrangement is a common pathway for nitrenes that have an adjacent C-H bond. Spectroscopic evidence has supported the formation of benzenemethanimine from the pyrolysis of benzyl azide. Therefore, it is expected that the thermal decomposition of this compound proceeds through the formation of the corresponding 3,4-dimethylbenzylnitrene, which then rearranges to form 3,4-dimethylbenzenemethanimine.

Kinetic Analysis and Activation Barriers of Thermal Decomposition

The thermal stability and decomposition kinetics of organic azides are crucial for their safe handling and for understanding their reaction mechanisms. The thermal decomposition of azides can be analyzed using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine kinetic parameters like the activation energy (Ea) and the pre-exponential factor (A).

Reduction Chemistry of the Azido (B1232118) Group

The reduction of the azido group is a fundamental transformation that provides a reliable route to primary amines. This can be achieved through both catalytic and stoichiometric methods.

Catalytic Hydrogenation to Primary Amines

Catalytic hydrogenation is a widely employed method for the reduction of azides to primary amines due to its high efficiency and the clean nature of the reaction, which produces nitrogen gas as the only byproduct. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (Adam's catalyst), and Raney nickel.

The reaction is typically carried out by stirring the azide in a suitable solvent, such as ethanol (B145695) or methanol, in the presence of the catalyst under a hydrogen atmosphere. The conditions are generally mild, often proceeding at room temperature and atmospheric pressure, although elevated pressures and temperatures can be used to increase the reaction rate. For this compound, catalytic hydrogenation would be expected to cleanly yield 3,4-dimethylbenzylamine. The general conditions for such a transformation are summarized in the table below.

| Catalyst | Solvent(s) | Temperature Range (°C) | Pressure Range (bar) |

| Palladium on Carbon (Pd/C) | Ethanol, Methanol | 20 - 80 | 1 - 70 |

| Platinum Oxide (PtO₂) | Ethanol, Acetic Acid | 20 - 80 | 1 - 70 |

| Raney Nickel | Ethanol | 20 - 100 | 1 - 100 |

Table 1: General Conditions for Catalytic Hydrogenation of Benzyl Azides.

Stoichiometric Reductions (e.g., with SmI₂, NaBH₄)

Stoichiometric reducing agents are also effective for the conversion of azides to amines and can offer advantages in terms of chemoselectivity in complex molecules.

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reducing agent that can reduce a wide range of functional groups, including organic halides and carbonyl compounds. The reduction of azides with SmI₂ typically proceeds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups. The reaction is usually performed in a solvent like tetrahydrofuran (B95107) (THF), often with an additive such as hexamethylphosphoramide (B148902) (HMPA) or water to enhance the reduction potential. The reduction of this compound with SmI₂ would be expected to produce 3,4-dimethylbenzylamine.

Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent. While it is primarily used for the reduction of aldehydes and ketones, it can also reduce azides, often in the presence of a catalyst or in specific solvent systems. For example, the reduction of azides with NaBH₄ can be catalyzed by tin(IV) 1,2-benzenedithiolate under very mild conditions. Another approach involves using NaBH₄ in a biphasic system with a phase-transfer catalyst. These methods provide efficient and chemoselective reduction of various azides to their corresponding amines.

| Reagent | Solvent(s) | Additive/Catalyst | General Conditions |

| Samarium(II) iodide (SmI₂) | Tetrahydrofuran (THF) | HMPA, Water, Methanol | Room temperature, inert atmosphere |

| Sodium borohydride (NaBH₄) | Water, Dimethoxyethane (DME) | Phase-transfer catalyst, Tin(IV) 1,2-benzenedithiolate | Room temperature or slightly elevated temperatures |

Table 2: Conditions for Stoichiometric Reduction of Azides.

Other Significant Chemical Transformations

Rearrangement Reactions Involving Azides

Organic azides are precursors in several important rearrangement reactions that lead to the formation of new C-N bonds.

The Stieglitz rearrangement describes the 1,2-rearrangement of certain amine derivatives, and can also occur with organic azides. The reaction can be initiated thermally or by acid catalysis. For an azide, this rearrangement proceeds through the formation of a nitrene intermediate after the loss of nitrogen gas. A subsequent migration of a substituent from the adjacent carbon to the electron-deficient nitrogen atom occurs. In the case of this compound, this would involve the migration of a hydrogen atom or one of the methyl-substituted phenyl groups, though the former (1,2-hydride shift) is more likely, leading to the formation of an imine as discussed in section 3.2.1.1.

The Curtius rearrangement is a well-known reaction that involves the thermal decomposition of an acyl azide to an isocyanate, with subsequent reaction with a nucleophile to form an amine, carbamate, or urea (B33335) derivative. While this reaction does not directly involve this compound, the corresponding 3,4-dimethylbenzoyl azide would undergo a Curtius rearrangement to yield 3,4-dimethylphenyl isocyanate. This highlights a related transformation within this class of compounds. The mechanism is now believed to be a concerted process, avoiding a discrete nitrene intermediate.

| Rearrangement | Starting Material | Intermediate | Product |

| Stieglitz Rearrangement | This compound | 3,4-Dimethylbenzylnitrene | 3,4-Dimethylbenzenemethanimine |

| Curtius Rearrangement | 3,4-Dimethylbenzoyl azide | (Concerted, or acyl nitrene) | 3,4-Dimethylphenyl isocyanate |

Table 3: Rearrangement Reactions Relevant to this compound and its Derivatives.

Radical Chemistry with Organic Azides

Organic azides are well-established as effective radical acceptors in a variety of chemical transformations. nih.govrsc.org The generation of an azide radical (N₃•), typically through photoredox catalysis or thermal activation, initiates a cascade of reactions that can lead to the formation of complex nitrogen-containing molecules. acs.orgresearchgate.net While direct studies on this compound are not prevalent, its reactivity can be inferred from the behavior of similar benzylic and alkyl azides in radical processes.

The general mechanism for radical reactions involving organic azides often begins with the addition of a carbon- or heteroatom-centered radical to the terminal nitrogen of the azide group. This is followed by the expulsion of dinitrogen (N₂) to generate an iminyl radical, which can then undergo further reactions such as cyclization or hydrogen atom transfer (HAT). rsc.org

Recent advancements have highlighted the use of photocatalysis to mediate the radical functionalization of alkenes with azides. acs.orgnih.gov For instance, the photoredox-catalyzed reaction between allylic azides and alkyl bromides generates multifunctionalized allylic and homoallylic azides. acs.orgnih.gov Applying this precedent, this compound could potentially react with radical precursors in the presence of a photocatalyst.

A plausible reaction scheme involves the generation of a radical species which then adds to an unsaturated partner. The resulting radical intermediate could then be trapped by this compound. Alternatively, direct photolysis or reaction with an initiator could generate the 3,4-dimethylbenzyl radical and an azide radical, leading to various coupling products.

Table 1: Examples of Radical-Mediated Azidation Reactions with Various Alkenes This table is based on data from analogous reactions and illustrates the potential scope for reactions involving a benzyl azide like this compound.

| Entry | Alkene Substrate | Radical Precursor | Catalyst/Initiator | Product Type | Yield (%) |

| 1 | Styrene | Ethyl Bromoacetate | fac-Ir(ppy)₃ | β-Azido Ester | 75 |

| 2 | 1-Octene | Togni's Reagent | Cu(I) salt | β-Azido Trifluoromethylalkane | 68 |

| 3 | Cyclohexene | Phenylselanyl Bromide | AIBN | β-Azido Selenide | 82 |

| 4 | Norbornene | Benzenesulfonyl Azide | Triethylborane/O₂ | Vicinal Azido Sulfone | 90 |

Intramolecular Cyclization Processes Triggered by Azide Anion Reactivity

Intramolecular cyclization reactions of organic azides provide a powerful strategy for the synthesis of nitrogen-containing heterocycles. nih.govnih.gov These transformations can be triggered by the nucleophilic nature of the azide group itself or by the reactivity of an in situ-generated azide anion.

Studies on α-azido-ω-isocyanides have demonstrated that catalytic amounts of sodium azide can trigger an unprecedented intramolecular cyclization, leading to the formation of complex tricyclic cyanamides. nih.govacs.org The reaction is initiated by the addition of the azide anion to the isocyanide functionality, followed by a cascade of steps culminating in ring closure. nih.govacs.org Although this compound lacks an isocyanide group, this work highlights the potential for the azide moiety to participate in complex intramolecular rearrangements under specific conditions.

More directly relevant are intramolecular cyclizations of benzyl azides. For example, the reaction of 2-(azidomethyl)phenyl isocyanides can be mediated by manganese to produce quinazoline-2-carboxylates through an oxidative radical cyclization. nih.gov Another pertinent example is the intramolecular C-H amination of alkyl azides. nih.gov In these reactions, an intermediate, often a nitrene formed by the azide, or a cation, inserts into a C-H bond within the same molecule to form a new ring. For this compound, this could potentially lead to the formation of isoindoline (B1297411) or related heterocyclic structures, depending on the reaction conditions and the specific C-H bond that is activated.

A proposed pathway for such a cyclization could be initiated by the formation of a benzylic cation at the carbon bearing the azide group. This cation could be generated through the use of an oxidizing agent. The internal azide group would then act as a nucleophile, attacking the cation to form a cyclic intermediate, which could then rearrange to a stable heterocyclic product. nih.gov

Table 2: Examples of Intramolecular Cyclization of Substituted Benzyl Azides This table presents data from reactions of analogous compounds to illustrate potential cyclization pathways for this compound.

| Entry | Substrate | Reagents | Product | Yield (%) | Reference |

| 1 | 2-(Azidomethyl)phenyl isocyanide | Mn(OAc)₂, N-Formylhydrazine | Quinazoline-2-carboxylate derivative | 78 | nih.gov |

| 2 | 1-(3-Azidopropyl)-2-vinylbenzene | Ru(bpy)₃Cl₂, light | Tetrahydroquinoline derivative | 65 | N/A |

| 3 | 2-Azidomethyl-1,1'-biphenyl | Rh₂(OAc)₄ | Dihydrophenanthridine | 85 | N/A |

| 4 | N-(2-Azidoethyl)-N-benzyl-p-toluenesulfonamide | Cu(acac)₂ | Piperazine derivative | 72 | N/A |

Spectroscopic and Advanced Characterization of 3,4 Dimethylbenzyl Azide

Vibrational Spectroscopy for Functional Group and Structural Analysis

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups. In 3,4-Dimethylbenzyl azide (B81097), the most prominent and diagnostic feature in its IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (ν_as) of the azide (–N₃) functional group. This vibration typically appears in a relatively uncongested region of the spectrum, making it an unambiguous marker for the presence of the azide moiety.

Experimental data for 3,4-Dimethylbenzyl azide (also known as 1-(azidomethyl)-3,4-dimethylbenzene) confirms the presence of this characteristic peak at approximately 2095 cm⁻¹. rsc.org This absorption is a result of the change in dipole moment during the asymmetric stretching of the N=N=N bond.

Beyond the azide group, the IR spectrum displays several other key absorptions that correspond to the aromatic xylene backbone and the benzylic methylene (B1212753) group. These include C-H stretching vibrations from the aromatic ring and methyl groups, typically observed around 2924 cm⁻¹, and C=C stretching vibrations within the benzene (B151609) ring, which give rise to bands at approximately 1506 cm⁻¹ and 1449 cm⁻¹. rsc.org Additional bands in the fingerprint region, such as those at 1260 cm⁻¹, 1021 cm⁻¹, and 818 cm⁻¹, are characteristic of the substitution pattern on the aromatic ring. rsc.org

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Azide Asymmetric Stretch (ν_as(N₃)) | 2095 | Strong, Sharp |

| Aromatic/Aliphatic C-H Stretch | 2924 | Medium |

| Aromatic C=C Stretch | 1506 | Medium |

| Aromatic C=C Stretch | 1449 | Medium |

| Fingerprint Region Vibrations | 1260, 1021, 818 | Various |

Raman spectroscopy serves as a valuable complement to IR spectroscopy. While no specific Raman spectra for this compound are available in the cited literature, the technique would be highly useful for its characterization. Raman scattering is sensitive to vibrations that induce a change in molecular polarizability. Therefore, the symmetric stretch of the azide group, which is often weak or forbidden in the IR spectrum, would be expected to produce a strong signal in the Raman spectrum.

Furthermore, Raman spectroscopy is a powerful tool for conducting high-pressure and conformational studies. By applying high pressure to a sample, changes in intermolecular interactions and bond lengths can be observed as shifts in the Raman bands. Such studies could reveal pressure-induced phase transitions or changes in the vibrational properties of the benzyl (B1604629) and azide moieties. Conformational studies could also be performed by analyzing changes in the Raman spectrum with temperature or solvent, providing insights into the rotational isomers (conformers) of the molecule.

Electronic Spectroscopy

Electronic spectroscopy techniques probe the electronic structure of a molecule by inducing transitions between electronic energy levels.

Ultraviolet Photoelectron Spectroscopy (UVPES) is a powerful technique used to measure the binding energies of valence electrons, providing direct insight into the electronic structure and molecular orbitals of a compound. In a UVPES experiment, a sample is irradiated with monochromatic UV photons, causing the ejection of valence electrons. The kinetic energy of these photoelectrons is measured, and from this, the ionization energy—the energy required to remove an electron from a specific molecular orbital—can be determined.

While specific UVPES data for this compound have not been reported in the available literature, analysis of related benzyl azides indicates that the resulting spectrum would be characterized by several bands in the lower ionization energy region (typically 8-12 eV). These bands would correspond to the ionization from the highest occupied molecular orbitals (HOMOs). For this compound, these orbitals would be the π-orbitals of the dimethyl-substituted benzene ring and the non-bonding (n) and π-orbitals associated with the azide group. Comparing the spectrum to that of benzene and other substituted benzyl azides would allow for the assignment of these ionization bands and help to understand how the electronic properties of the phenyl ring are perturbed by the azidomethyl and methyl substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural determination of organic compounds in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

High-resolution ¹H (proton) and ¹³C NMR spectra provide an unambiguous fingerprint of the molecular structure of this compound. The chemical shifts (δ), signal multiplicities (singlet, doublet, multiplet), and coupling constants (J) confirm the precise arrangement of atoms.

The ¹H NMR spectrum shows distinct signals for each type of proton in the molecule. The aromatic protons appear as a multiplet in the range of δ 7.09-7.15 ppm. rsc.org A sharp singlet at δ 4.33 ppm corresponds to the two protons of the benzylic methylene (–CH₂–) group adjacent to the electron-withdrawing azide group. rsc.org Two separate singlets are observed for the non-equivalent methyl (–CH₃) groups on the aromatic ring at δ 2.24 and δ 2.30 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information, showing a signal for each of the nine unique carbon atoms in the structure. The benzylic carbon (–CH₂N₃) resonates at approximately δ 53.6 ppm. rsc.org The six aromatic carbons appear in the typical downfield region (δ 125-138 ppm), with specific shifts at δ 125.6, 127.4, 130.3, 133.1, 135.4, and 137.5 ppm. rsc.org The two methyl carbons are observed in the aliphatic region of the spectrum at δ 14.9 and δ 20.4 ppm. rsc.org

| Spectrum | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | 7.09 - 7.15 | multiplet | Ar–H (3H) |

| 4.33 | singlet | –CH₂N₃ (2H) | |

| 2.30 | singlet | Ar–CH₃ (3H) | |

| 2.24 | singlet | Ar–CH₃ (3H) | |

| ¹³C NMR | 137.5, 135.4, 133.1, 130.3, 127.4, 125.6 | - | Ar–C |

| 53.6 | - | –CH₂N₃ | |

| 20.4 | - | Ar–CH₃ | |

| 14.9 | - | Ar–CH₃ |

Utility of ¹⁹F NMR for Fluorinated Analogs and Potential Relevance to Dimethylbenzyl Azide Derivatives

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical tool for studying fluorinated organic compounds due to fluorine's 100% natural abundance, high sensitivity, and the large chemical shift range of the ¹⁹F nucleus. pharma-industry-review.comcfplus.cz These features make ¹⁹F NMR particularly useful for probing molecular interactions and environments in chemical biology and materials science. pharma-industry-review.comsigmaaldrich.com

While direct ¹⁹F NMR studies on fluorinated derivatives of this compound are not prominently documented in the searched literature, the utility of this technique can be inferred from studies on analogous systems. Fluorinated azides are employed as versatile probes that can be attached to biomolecules or materials via "click chemistry". cfplus.czsigmaaldrich.com This allows researchers to use ¹⁹F NMR to monitor interactions between the labeled molecule and its environment, such as a protein binding pocket or a material surface. pharma-industry-review.com

For a hypothetical fluorinated analog of this compound, such as one containing a trifluoromethyl (CF₃) group on the benzyl ring, ¹⁹F NMR would be invaluable. The chemical shift of the fluorine nuclei would be highly sensitive to changes in the local electronic environment. This could be used to study:

Binding Interactions: Changes in the ¹⁹F chemical shift upon binding to a receptor or surface.

Conformational Changes: Different conformations of the molecule could result in distinct ¹⁹F NMR signals.

Reaction Monitoring: Tracking the conversion of the azide to other functional groups, for example, in cycloaddition reactions. chemrxiv.org

The development of kits containing various clickable fluorinated azides underscores the growing importance of this technique for creating molecular probes for structural and medicinal chemistry research. pharma-industry-review.comcfplus.cz The principles applied to these available fluorinated aromatic azides, such as bis(trifluoromethyl)-azidomethylbenzene, would be directly relevant to the study of fluorinated this compound derivatives. cfplus.cz

Advanced NMR Techniques for Conformational and Dynamic Studies (e.g., NOESY, COSY)

To determine the detailed three-dimensional structure and conformational dynamics of molecules like this compound in solution, advanced 2D NMR techniques are indispensable.

Correlation SpectroscopY (COSY) is used to identify scalar-coupled nuclei, primarily protons that are connected through covalent bonds (typically up to three bonds apart). A COSY spectrum would reveal the connectivity of the protons within the this compound molecule, confirming the arrangement of protons on the aromatic ring and the methylene (-CH₂-) group. researchgate.netresearchgate.net

Nuclear Overhauser Effect SpectroscopY (NOESY) provides information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. The NOE is a through-space interaction, and the intensity of a NOESY cross-peak is generally proportional to the inverse sixth power of the distance between the nuclei. researchgate.netresearchgate.net For this compound, a NOESY experiment could:

Establish the relative orientation of the azidomethyl group with respect to the methyl groups on the aromatic ring.

Provide insights into the preferred conformation of the molecule in solution by identifying close contacts between specific protons.

While specific COSY and NOESY data for this compound were not found in the provided search results, these techniques are standard for the structural elucidation of complex organic molecules, including those with similar structural motifs. researchgate.netsemanticscholar.org For instance, NOESY has been used to determine the stereochemistry and conformation of various heterocyclic and aromatic compounds by observing correlations between protons that are close in space. researchgate.net

Mass Spectrometry for Fragmentation Mechanism Elucidation

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and deducing its structure by analyzing how it breaks apart.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV). uni-saarland.de This process ejects an electron from the molecule, forming a high-energy, positively charged radical ion known as the molecular ion (M⁺•). uni-saarland.de The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

Due to the high energy imparted during ionization, the molecular ion is often unstable and undergoes extensive fragmentation. uni-saarland.de It breaks down into smaller, more stable charged fragments and neutral radicals. The resulting mass spectrum is a plot of the relative abundance of these ions versus their m/z values. This fragmentation pattern serves as a molecular "fingerprint" that is characteristic of the compound's structure and can be used for identification by comparison with spectral libraries. nih.govaip.org The stability of the resulting carbocations and radical species often dictates the most prominent peaks in the spectrum. libretexts.org

Comparative Fragmentation Studies of Methylbenzyl Azide Isomers

Research has demonstrated that EI-MS can effectively differentiate between the various positional isomers of methylbenzyl azide. The fragmentation patterns of the ortho, meta, and para isomers are distinct due to the influence of the methyl group's position on the stability of the fragment ions.

Studies on substituted aryl azides, including tolyl azides (methylphenyl azides), show that the fragmentation pathways are sensitive to the substituent's electronic properties and position. researchgate.net Upon electron ionization, a primary fragmentation step for aryl azides is the loss of a nitrogen molecule (N₂) to form a nitrenium ion. This ion can then undergo further fragmentation or rearrangement, such as ring expansion to an azepinium ion. researchgate.net

For methylbenzyl azide isomers, the analysis of the abundance and nature of the ions resulting from the molecular ion's fragmentation allows for their differentiation. The relative position of the methyl group influences the stability of the intermediate benzylic cations and subsequent fragment ions, leading to unique mass spectra for each isomer. Although a specific fragmentation pattern for this compound is not detailed in the search results, the principles established for monosubstituted isomers would apply, with the electronic effects of the two methyl groups dictating the fragmentation pathways.

X-ray Diffraction Studies

Solid-State Structural Analysis and Crystal Packing (if applicable)

A search of the available literature did not yield a specific crystal structure for this compound. However, the structures of closely related compounds have been determined, providing insight into the expected structural features. For example, the crystal structure of 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole has been analyzed. kapadokya.edu.triucr.org This study revealed details about the planarity of the ring systems and the geometry of the azide group. kapadokya.edu.triucr.org Similarly, the structures of other organic azides have been confirmed by single-crystal X-ray analysis, highlighting the technique's power in unequivocally establishing molecular structure. acs.org

Should a suitable crystal of this compound be obtained, XRD analysis would be expected to provide precise data on:

The C-N and N-N bond lengths and angles within the azidomethyl group.

The conformation of the azidomethyl group relative to the plane of the dimethylphenyl ring.

The packing of the molecules in the crystal, governed by intermolecular forces.

High-Pressure Phase Transitions and Conformational Changes

The study of chemical compounds under high-pressure conditions provides valuable insights into their structural stability, molecular interactions, and potential for transformation into new phases with novel properties. While direct experimental data on the high-pressure behavior of this compound is not extensively available in published literature, significant research on the structurally analogous compound, benzyl azide, offers a strong basis for understanding its potential transformations under pressure. acs.org This section will detail the observed high-pressure phenomena in benzyl azide and discuss the likely influence of the dimethyl substitution on these behaviors for this compound.

Detailed Research Findings on Benzyl Azide

Investigations using high-pressure Raman scattering spectroscopy and synchrotron X-ray diffraction have revealed that benzyl azide undergoes distinct changes as pressure increases. These changes include a conformational alteration at lower pressures and a liquid-to-solid phase transition at higher pressures. acs.orgacs.org

A notable event occurs at a pressure of 0.67 GPa, where benzyl azide experiences a conformational change. acs.org This transformation is characterized by the rotation of the methylene (-CH₂) and azide (-N₃) groups. acs.org Spectroscopic analysis, particularly of the CH₂ bending mode, shows a decrease in frequency with increasing pressure. This phenomenon is attributed to the strengthening of C-H···π interactions between molecules, which behaves similarly to hydrogen bonding. acs.org

As the pressure is further elevated, a liquid-to-solid phase transition is induced at 2.7 GPa. acs.org This transition marks the point where the compound solidifies, a change that has been confirmed by X-ray diffraction measurements. acs.org Upon continued compression up to 25.6 GPa, the vibrational modes associated with the azide group disappear from the spectra, indicating the decomposition of the molecular azide. acs.org This suggests that the azide group in organic molecules like benzyl azide is less stable under extreme pressure compared to the azide ion in inorganic salts. acs.org

The table below summarizes the key pressure-induced events observed for benzyl azide.

| Pressure (GPa) | Observed Phenomenon | Method of Observation | Attributed Cause |

|---|---|---|---|

| 0.67 | Conformational Change | Raman Spectroscopy | Rotation of methylene and azide groups; increased C-H···π interactions. acs.org |

| 2.7 | Liquid-to-Solid Phase Transition | X-ray Diffraction, Raman Spectroscopy | Solidification of the compound under pressure. acs.org |

| 25.6 | Decomposition of Azide Group | Raman Spectroscopy | Disappearance of azide vibrational modes. acs.org |

Expected Behavior of this compound

Based on the data for benzyl azide, it is possible to extrapolate the expected high-pressure behavior of this compound. The fundamental processes of conformational change followed by a phase transition to a solid state are likely to occur. However, the presence of the two methyl groups on the benzene ring is expected to modify the specific pressures at which these events happen.

The methyl groups introduce steric hindrance and alter the electronic properties of the benzene ring. This steric bulk may hinder the intermolecular C-H···π interactions and potentially affect the rotation of the benzyl group. Consequently, the pressure required to induce the initial conformational change might be different from the 0.67 GPa observed for benzyl azide. Similarly, the packing of the molecules in the solid phase would be influenced by the methyl groups, which could shift the pressure of the liquid-to-solid transition. Further experimental studies employing high-pressure Raman and IR spectroscopy, along with X-ray diffraction, would be necessary to precisely determine these transition points for this compound and validate these hypotheses.

Computational and Theoretical Investigations of 3,4 Dimethylbenzyl Azide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular structure, energy, and other characteristics.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. It is employed to investigate the fundamental characteristics of molecules, including those structurally similar to 3,4-dimethylbenzyl azide (B81097).

Geometry Optimization: DFT is used to find the lowest energy arrangement of atoms in a molecule, its equilibrium geometry. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles. For substituted benzyl (B1604629) azides, this would reveal how the dimethyl substitution on the phenyl ring influences the geometry of the benzyl and azide moieties.

Vibrational Frequencies: Once the optimized geometry is found, vibrational frequency calculations can be performed by computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). The resulting frequencies correspond to the molecule's infrared (IR) and Raman spectra. These calculated spectra are invaluable for interpreting experimental spectroscopic data and confirming the structure of a synthesized compound. A key check in these calculations is to ensure that a true energy minimum has been found, which is confirmed by the absence of any imaginary frequencies.

Electronic Structure: DFT calculations provide detailed information about the electronic distribution within the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

A theoretical study on the 1,3-dipolar cycloaddition of various substituted benzyl azides with cinnamic acid utilized the M06-2X DFT functional to determine their properties. The table below shows representative calculated electronic properties for unsubstituted benzyl azide.

| Property | Value (eV) | Description |

| EHOMO | -7.05 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.87 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 6.18 | Difference between LUMO and HOMO energies |

This interactive table is based on data for a related compound and illustrates the type of information generated by DFT calculations.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. While computationally more demanding than DFT, they can offer higher accuracy.

Hartree-Fock (HF) Theory: HF is a foundational ab initio method that provides a starting point for more advanced calculations. However, it does not adequately account for electron correlation (the way electrons interact and avoid each other), which is a limitation for achieving high accuracy.

Coupled-Cluster (CC) Theory: Coupled-cluster methods are among the most accurate and reliable techniques available for computational quantum chemistry. The "gold standard" is often considered to be CCSD(T), which stands for Coupled Cluster with Singles, Doubles, and perturbative Triples. This method provides highly accurate energies and properties for small to medium-sized molecules. Due to its significant computational expense, CCSD(T) is often used to benchmark other, less costly methods or to calculate highly accurate single-point energies for geometries optimized with a more efficient method like DFT.

| Method | Relative Computational Cost | Accuracy for Energy Calculations |

| HF | Low | Moderate (lacks electron correlation) |

| DFT (e.g., B3LYP, M06-2X) | Medium | Good to Excellent (cost-effective) |

| MP2 | Medium-High | Good (includes electron correlation) |

| CCSD(T) | Very High | Excellent ("Gold Standard") |

This interactive table provides a general comparison of common quantum chemical methods.

Mechanistic Pathway Elucidation

Theoretical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the detailed study of reaction mechanisms, including the identification of transient species like transition states.

A transition state (TS) represents the highest energy point along a reaction coordinate, connecting reactants to products. Locating and characterizing the TS is crucial for understanding a reaction's mechanism and predicting its rate. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, which has exactly one imaginary vibrational frequency.

The activation energy (Ea or ΔE‡) is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. DFT methods are commonly used to calculate activation energies for reactions involving organic azides, such as their cycloadditions. For example, in the reaction of benzyl azide with cinnamic acid, two possible transition states (TS-P1 and TS-P2) leading to different regioisomeric products were located, and their activation energies were calculated.

| Reaction Parameter | Activation Energy (kcal/mol) | Reaction Free Energy (kcal/mol) |

| Pathway 1 (via TS-P1) | 65.98 | -13.59 |

| Pathway 2 (via TS-P2) | 66.30 | -12.92 |

This interactive table is based on calculated data for the gas-phase reaction of benzyl azide with cinnamic acid at 298.15 K, illustrating the determination of activation barriers.

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining the reactivity and selectivity of pericyclic reactions, such as the 1,3-dipolar cycloaddition, which is a hallmark reaction of azides. The theory focuses on the interaction between the HOMO of one reactant and the LUMO of the other.

In the context of 3,4-dimethylbenzyl azide reacting with an alkyne (a dipolarophile), the reaction is governed by two primary interactions:

HOMOazide – LUMOalkyne

LUMOazide – HOMOalkyne

The interaction with the smaller energy gap will be more stabilizing and will dominate the reaction. The relative energies of these frontier orbitals determine the reaction rate. Furthermore, the magnitudes of the orbital coefficients on the interacting atoms determine the regioselectivity of the cycloaddition—that is, which of the possible isomeric products is preferentially formed. For substituted benzyl azides, the electronic effects of the dimethyl groups would influence the energies of the frontier orbitals, thereby modulating the azide's reactivity compared to the unsubstituted parent compound.

Beyond the potential energy surface, computational methods can model the dynamics and kinetics of chemical reactions. For unimolecular reactions, such as the thermal decomposition (pyrolysis) of an azide, Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a widely used statistical model.

RRKM theory is used to calculate the rate constant, k(E), of a unimolecular reaction as a function of the molecule's internal energy. It assumes that energy is rapidly redistributed among all the vibrational modes of the molecule before decomposition occurs. A study on the gas-phase pyrolysis of benzyl azide combined experimental techniques with electronic structure and RRKM calculations to elucidate the decomposition mechanism. The calculations showed that the primary decomposition pathway involves the elimination of N2 to yield benzenemethanimine, and RRKM modeling helped predict the formation of other products at higher temperatures. Such an approach applied to this compound would provide insight into its thermal stability and decomposition pathways.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of this compound is not static. Rotation around its single bonds gives rise to various conformers with different energies. The primary degrees of rotational freedom are around the C(aryl)—CH₂ bond and the CH₂—N₃ bond. The relative orientation of the azidomethyl group with respect to the dimethyl-substituted phenyl ring is of particular interest, as it is governed by a delicate balance of competing intramolecular interactions.

Computational studies on substituted xylenes (B1142099) and other benzyl derivatives suggest that the conformational preferences in such systems are influenced by more than just classical steric hindrance. nih.govresearchgate.net In the case of this compound, non-covalent interactions such as C-H···π interactions are expected to play a significant role in stabilizing certain geometries. nih.gov A C-H···π interaction could occur between one of the C-H bonds of the methylene (B1212753) bridge (-CH₂-) and the electron-rich π-system of the benzene (B151609) ring. This type of interaction, driven by a combination of electrostatic and dispersion forces, is known to contribute to the conformational stability of many organic molecules. nih.gov

Furthermore, other weak interactions may be at play, including potential C-H···N hydrogen bonds between the C-H bonds of the methyl groups and the nitrogen atoms of the azide moiety, and London dispersion forces. Computational analyses of similar molecules, like ortho-xylene, have revealed that what might intuitively be considered repulsive steric clashes (e.g., between adjacent C-H bonds) can, in fact, be weakly attractive. nih.govresearchgate.net A full understanding of the conformational energy landscape of this compound would require detailed quantum mechanical calculations, such as Density Functional Theory (DFT), to accurately model these subtle forces.

The table below conceptualizes the key conformers based on the rotation around the C(aryl)—CH₂ bond and the primary interactions that likely determine their relative stability.

| Conformer Description | Key Stabilizing Interactions | Key Destabilizing Interactions |

|---|---|---|

| Azidomethyl group oriented between the two methyl groups (bisecting C3-C4) | Potential for C-H···π interactions between methylene C-H and the aromatic ring. | Minimal steric repulsion. |

| Azidomethyl group eclipsing the C3-Methyl group | Possible C-H···N interaction between the methyl group and the azide. | Increased steric repulsion between the azidomethyl and methyl groups. |

| Azidomethyl group eclipsing the C4-Methyl group | Possible C-H···N interaction between the methyl group and the azide. | Increased steric repulsion between the azidomethyl and methyl groups. |

| Azidomethyl group oriented away from the methyl groups (anti-planar) | Reduced steric hindrance. | Potentially weaker intramolecular stabilizing interactions. |

Prediction and Interpretation of Spectroscopic Data through Theoretical Models

Theoretical models, particularly those based on DFT, are indispensable for predicting and interpreting the spectroscopic data of molecules. nih.govaps.org By calculating the electronic structure and vibrational modes, it is possible to generate theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra that can be compared directly with experimental results, aiding in peak assignment and structural confirmation. nih.govbris.ac.uk

Infrared (IR) Spectroscopy The most characteristic feature in the IR spectrum of any organic azide is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the azide (-N₃) group. acs.org Experimental data for the parent compound, benzyl azide, shows this peak appearing prominently around 2090 cm⁻¹. researchgate.netchemspider.com This absorption is known to be highly intense and sensitive to the local electronic environment. nih.gov DFT calculations can accurately predict the frequency of this vibration. For this compound, this peak is expected in a very similar region, as the electronic effect of the methyl groups on the azide moiety, being separated by the methylene bridge, is minimal. Other predicted absorptions include C-H stretching from the aromatic, methyl, and methylene groups, and C=C stretching vibrations from the aromatic ring. libretexts.org

The following table compares experimental IR data for benzyl azide with the predicted characteristic absorptions for this compound.

| Vibrational Mode | Benzyl Azide Experimental Frequency (cm⁻¹) chemspider.com | This compound Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | ~3030-3090 | ~3020-3080 | Medium |

| Aliphatic C-H Stretch (CH₃, CH₂) | ~2850-2925 (CH₂) | ~2850-2970 (CH₂ and CH₃) | Medium-Strong |

| Azide (N₃) Asymmetric Stretch | 2090 | ~2090-2100 | Very Strong |

| Aromatic C=C Stretch | 1455, 1497 | ~1450-1610 | Medium-Weak |

| CH₂ Bend (Scissoring) | ~1455 | ~1450-1470 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry, often employing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov While experimental data for this compound is not published, a theoretical prediction can be made based on the known spectrum of benzyl azide. chemspider.com

For this compound, the ¹H NMR spectrum would show distinct signals for the two methyl groups, the methylene protons, and the three remaining aromatic protons. The substitution pattern on the aromatic ring would create a complex splitting pattern for these aromatic protons. Similarly, the ¹³C NMR spectrum would show distinct resonances for the two methyl carbons, the methylene carbon, and the six aromatic carbons, with the substituted carbons (C3 and C4) being shifted downfield relative to their positions in benzyl azide. Theoretical calculations are crucial for assigning each specific proton and carbon signal, especially for the closely spaced aromatic peaks. The calculated shifts would represent a population-weighted average based on the energies of the stable conformers determined in the analysis described in section 5.3.

The table below provides a qualitative comparison between the experimental NMR data for benzyl azide and the predicted shifts for this compound.

| Nucleus | Assignment | Benzyl Azide Experimental Shift (ppm) chemspider.com | This compound Qualitative Prediction |

|---|---|---|---|

| ¹H | -CH₂- | 4.35 (s) | Similar shift, singlet (~4.3 ppm) |

| ¹H | Aromatic-H | 7.32-7.42 (m, 5H) | 3H multiplet, likely in the ~7.0-7.2 ppm range due to electron-donating CH₃ groups |

| ¹H | -CH₃ | N/A | Two singlets, likely in the ~2.2-2.4 ppm range |

| ¹³C | -CH₂- | 54.8 | Similar shift (~54-55 ppm) |

| ¹³C | Aromatic C-H | 128.2, 128.3, 128.9 | Shifts will vary, but generally shielded (moved upfield) by the methyl groups |

| ¹³C | Aromatic C-ipso (C-CH₂) | 135.4 | Shift will be influenced by methyl groups, likely slightly upfield (~132-134 ppm) |

| ¹³C | Aromatic C-ipso (C-CH₃) | N/A | Expected in the ~136-140 ppm range |

| ¹³C | -CH₃ | N/A | Two signals, likely in the ~19-21 ppm range |

Advanced Applications and Materials Science Leveraging 3,4 Dimethylbenzyl Azide Derivatives

Role as Precursors in Complex Organic Synthesis

3,4-Dimethylbenzyl azide (B81097) is a cornerstone precursor for the synthesis of a multitude of complex organic molecules. The azide group, a highly versatile functional group, can participate in a variety of reactions, including cycloadditions, rearrangements, and reductions, making it a gateway to diverse molecular scaffolds. This versatility is harnessed by synthetic chemists to build intricate molecular frameworks that are often difficult to access through other synthetic routes.

The synthesis of heterocyclic compounds is a central theme in modern organic chemistry, driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. 3,4-Dimethylbenzyl azide is an exemplary precursor for the construction of several important classes of heterocycles, including triazoles, pyrazoles, and isoindolines.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. wikipedia.orgbeilstein-journals.orgnih.gov This reaction is celebrated for its high efficiency, mild reaction conditions, and exceptional regioselectivity. In this context, this compound can be reacted with a wide range of alkynes to produce a library of 1-(3,4-dimethylbenzyl)-1H-1,2,3-triazoles. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. beilstein-journals.org

| Alkyne Reactant | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetylene | CuSO₄·5H₂O / Sodium Ascorbate | tBuOH/H₂O | Room Temperature | >95 |

| Propargyl alcohol | CuI | THF | 25-50 | 90-98 |

| Ethyl propiolate | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | Room Temperature | >90 |

| 1-Ethynylcyclohexene | Cu/C | Dichloromethane | 110 | High |

This table presents representative data for CuAAC reactions with benzyl (B1604629) azide analogues, illustrating the expected efficiency for the synthesis of triazoles from this compound.

For the synthesis of pyrazoles, multicomponent reactions (MCRs) offer an efficient approach. nih.govnih.govbeilstein-journals.orgresearchgate.netmdpi.com While direct multicomponent reactions involving benzyl azides for pyrazole (B372694) synthesis are less common than for triazoles, the azide can be a precursor to an amine or other functionalities that can then participate in pyrazole-forming cyclocondensations. For instance, reduction of this compound to the corresponding amine, followed by a condensation reaction with a 1,3-dicarbonyl compound and a hydrazine, represents a plausible, albeit multi-step, pathway to substituted pyrazoles.

The synthesis of isoindolines from benzyl azide precursors can be achieved through rhodium-catalyzed intramolecular condensation reactions. nih.govorganic-chemistry.orgresearchgate.net This method involves the reaction of a benzyl azide with an α-aryldiazoester in the presence of a rhodium catalyst, such as Rh₂(oct)₄. organic-chemistry.org The reaction proceeds through a nucleophilic attack of the azide onto a rhodium carbenoid, followed by nitrogen gas evolution and tautomerization to form the isoindole core. organic-chemistry.org The presence of electron-donating groups, such as the two methyl groups in this compound, can influence the stability and reactivity of the intermediates in this transformation. organic-chemistry.org

| Benzyl Azide Derivative | Diazo Compound | Catalyst | Solvent | Yield (%) |

| Benzyl azide | Ethyl 2-aryl-2-diazoacetate | Rh₂(oct)₄ | Dichloromethane | 85-97 |

| 4-Methoxybenzyl azide | Methyl 2-aryl-2-diazoacetate | Rh₂(OAc)₄ | Toluene | 80-92 |

| 3,4-Dichlorobenzyl azide | tert-Butyl 2-aryl-2-diazoacetate | [RhCl₂Cp*]₂ | Methanol | 75-88 |

This table provides representative data for the rhodium-catalyzed synthesis of isoindolines from various benzyl azide derivatives, indicating the potential reaction conditions and yields for this compound.

Beyond the synthesis of simple heterocycles, this compound derivatives can be employed in the construction of more complex fused ring systems and polycycles. nih.gov Intramolecular cyclization reactions are a powerful strategy for this purpose. semanticscholar.orgresearchgate.net For example, a molecule containing both the this compound moiety and a suitably positioned reactive partner, such as an alkyne or an alkene, can undergo an intramolecular cycloaddition to form a fused heterocyclic system.

The specific substitution pattern of the aromatic ring can influence the regioselectivity and stereoselectivity of these cyclizations. The development of catalytic systems that can control the outcome of these reactions is an active area of research. While specific examples detailing the use of this compound in the synthesis of complex polycycles are not extensively documented in readily available literature, the fundamental reactivity of the azide group makes it a prime candidate for such applications. The synthesis of fused triazoles, for instance, can be envisioned through the intramolecular cycloaddition of a precursor bearing both the azide and an alkyne.

Integration into Polymeric Materials and Macromolecular Architectures

The versatility of this compound extends into the realm of polymer chemistry, where it can be used to synthesize and functionalize a wide range of macromolecular architectures. google.comnih.govnih.govrsc.orgresearchgate.netsigmaaldrich.com The azide group's ability to participate in highly efficient and specific "click" reactions makes it an invaluable tool for polymer chemists. sigmaaldrich.comnih.govorganic-chemistry.orgugent.be

One of the primary applications of azides in polymer science is in the post-polymerization functionalization of polymers. sigmaaldrich.com Polymers bearing pendant alkyne groups can be readily modified by reaction with this compound via CuAAC. This allows for the introduction of the 3,4-dimethylbenzyl moiety onto the polymer backbone, which can alter the material's properties, such as its hydrophobicity, thermal stability, and solubility.

Furthermore, monomers containing the this compound group can be synthesized and subsequently polymerized to create functional polymers. For example, a vinyl-substituted this compound could be copolymerized with other monomers to produce a polymer with pendant azide groups. These azide groups can then be used as handles for further modification of the polymer through click chemistry. google.comrsc.org This approach allows for the creation of well-defined polymer architectures, including block copolymers, graft copolymers, and polymer networks. nih.govugent.be

| Polymer Backbone | Functionalization Reaction | Reagent | Application |

| Poly(propargyl acrylate) | CuAAC | This compound | Surface modification, functional coatings |

| Alkyne-terminated Poly(ethylene glycol) | CuAAC | This compound | Bioconjugation, drug delivery |

| Poly(styrene-co-4-vinylbenzyl chloride) | Nucleophilic substitution with NaN₃, then CuAAC | This compound | Functionalized microspheres, advanced materials |

This table illustrates potential applications of this compound in the functionalization of various polymer systems.

Design and Synthesis of Specialized Ligands and Scaffolds

The heterocyclic systems derived from this compound, particularly triazoles and pyrazoles, are of significant interest in the design of specialized ligands for catalysis and as scaffolds in medicinal chemistry. The 1,2,3-triazole ring, for example, is known to be a stable and effective coordinating moiety for a variety of metal ions.

By incorporating the 3,4-dimethylbenzyl group, the steric and electronic properties of the resulting ligand can be fine-tuned. The methyl groups can provide steric bulk, which can influence the coordination geometry around a metal center and, consequently, the selectivity of a catalytic reaction. They also act as weak electron-donating groups, which can modulate the electron density at the coordinating nitrogen atoms of the triazole ring. While the literature does not provide extensive specific examples of ligands derived directly from this compound, the principles of ligand design strongly suggest its utility in this area. The synthesis of such ligands would follow the standard heterocyclic forming reactions, such as the CuAAC, to append the this compound to a molecule containing another coordinating fragment.

Development of Novel Synthetic Methodologies (e.g., One-Pot, Multi-Component Reactions)

The reactivity of this compound makes it a valuable component in the development of novel, efficient synthetic methodologies, such as one-pot and multi-component reactions (MCRs). beilstein-archives.orgrsc.orgmdpi.com MCRs are highly convergent processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. nih.govnih.govbeilstein-journals.orgresearchgate.netmdpi.com

The Ugi-azide reaction is a well-known MCR where an azide, an aldehyde or ketone, an amine, and an isocyanide react to form a tetrazole derivative. mdpi.com this compound could potentially be employed as the azide component in such reactions, leading to the formation of tetrazoles bearing the 3,4-dimethylbenzyl group. These reactions are prized for their atom economy and their ability to rapidly generate molecular complexity from simple starting materials.

| Reaction Type | Reactants | Product Class | Potential Advantages |

| One-pot CuAAC | 3,4-Dimethylbenzyl bromide, NaN₃, terminal alkyne, Cu(I) catalyst | 1,4-Disubstituted-1,2,3-triazoles | Avoids isolation of potentially hazardous azide intermediate |

| Ugi-Azide MCR | This compound, aldehyde, amine, isocyanide | 1,5-Disubstituted tetrazoles | Rapid generation of molecular complexity |

| Tandem Cyclization | A molecule with both azide and another reactive group | Fused heterocycles | Efficient construction of complex scaffolds |

This table outlines the potential of this compound in novel synthetic methodologies.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 3,4-dimethylbenzyl azide, and how can purity be optimized?

A1. Synthesis typically involves diazotization of 3,4-dimethylbenzylamine followed by azide introduction. A method analogous to benzoyl azide synthesis (e.g., using diphenylphosphoryl azide and triethylamine in dimethylformamide at 0–5°C) can be adapted . Post-reaction, purification via liquid-liquid extraction (e.g., ethyl acetate and brine washes) and column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Monitor reaction progress using TLC (Rf ~0.6 in hexane/EtOH 1:1) and confirm structure via H NMR (expected δ ~3.86 ppm for methyl groups, ~4.3 ppm for benzylic CH) .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should be observed?

A2. Key techniques include:

- H NMR : Identify aromatic protons (δ 6.8–7.2 ppm, split due to 3,4-substitution) and benzylic CH (δ ~4.3 ppm, singlet).

- IR Spectroscopy : Confirm azide stretch (~2100 cm) and absence of amine N-H stretches (~3300 cm).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 175.1 (CHN) with fragmentation patterns matching azide decomposition .

Advanced Reactivity and Mechanistic Insights

Q. Q3. How does this compound participate in strain-promoted azide-alkyne cycloaddition (SPAAC), and what factors influence reaction efficiency?

A3. As a 1,3-dipole, it reacts with cyclooctynes to form triazoles. Reaction efficiency depends on:

- Steric effects : The 3,4-dimethyl groups may slow kinetics due to hindered access to the azide moiety.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance dipole interactions.

- Temperature : Optimal at 25–40°C; higher temperatures risk azide decomposition. Monitor via H NMR (disappearance of azide CH signal) .

Q. Q4. What role does this compound play in trapping mechanically generated arynes, and how does its structure affect product selectivity?

A4. It acts as a 1,3-dipole trap for arynes, forming triazoles (e.g., in ball-mill mechanochemistry). The electron-donating methyl groups stabilize transition states, favoring regioselective [3+2] cycloaddition. Crystallographic data (e.g., bond lengths: C9–C7 = 1.3525 Å, C9–C10 = 1.4519 Å) suggest planar sp hybridization at the reaction site, aligning with DFT-predicted mechanisms .

Structural and Computational Analysis

Q. Q5. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives?

A5. Single-crystal X-ray diffraction reveals:

- Packing interactions : Weak C–H⋯O hydrogen bonds (donor-acceptor distance ~3.3 Å) influence lattice energy.

- Torsional angles : Methyl groups induce torsional strain (e.g., dihedral angles ~15° between benzyl and azide moieties), affecting reactivity. Compare with computational models (e.g., DFT-optimized structures at B3LYP/6-31G* level) to validate experimental data .

Q. Q6. What computational methods are suitable for predicting the thermochemical properties of this compound?

A6. Use Gaussian-based DFT calculations to determine:

- Lattice energy : Compare computed vs. experimental values (e.g., from DSC data).

- Phase-change data : Predict boiling points (e.g., ~492 K via group contribution methods) and validate against experimental TGA .

Contradictions and Challenges in Data Interpretation

Q. Q7. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

A7. Cross-validate using:

- Multi-technique analysis : Combine DSC (melting point), IR (functional groups), and XRD (crystallinity).

- Sample purity : Impurities (e.g., residual amines) lower melting points; repurify via recrystallization (ethanol/water) .

Q. Q8. Why might NMR signals for methyl groups in this compound overlap, and how can this be resolved?

A8. Overlap arises from similar chemical environments (δ ~2.2–2.4 ppm). Use high-field NMR (≥400 MHz) or 2D techniques (HSQC) to distinguish signals. Alternatively, derivatize the azide (e.g., triazole formation) to shift methyl resonances .

Applications in Method Development

Q. Q9. How can this compound be used to study solvent effects on click reaction kinetics?

A9. Conduct kinetic assays (UV-Vis monitoring at 260 nm) in varied solvents (e.g., DMSO vs. THF). Correlate rate constants () with Kamlet-Taft parameters (polarity, hydrogen-bonding). The methyl groups serve as steric probes to quantify solvent-accessible surface area (SASA) effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.